3-Methoxybenzoic acid (CAS: 586-38-9), also known as m-anisic acid, is a highly versatile aromatic building block and pharmaceutical intermediate characterized by its meta-substituted methoxy and carboxylic acid functional groups. With a melting point of 105–108 °C and a pKa of 4.10, it presents a favorable thermal and solubility profile for industrial processing, being highly soluble in ethanol and methanol, and slightly soluble in water . In procurement and chemical manufacturing, its primary value lies in its unique regiochemical directing effects. The 1,3-relationship of the electron-donating methoxy group and the electron-withdrawing carboxylic acid allows for highly predictable and synergistic functionalization via Electrophilic Aromatic Substitution (EAS) and Directed ortho-Metalation (DoM), making it a non-substitutable precursor for complex active pharmaceutical ingredients (APIs), including fluoroquinolone antibiotics [1].
Meta-methoxy positional isomer; physicochemical and biological profile distinct from ortho and para analogs.
Supplied with purity ≥98% by HPLC; supports reproducible synthesis and analytical standard use.
Pharmaceutical intermediate, food additive (FEMA 3944), biodegradation research, and isomer-selective method development.
Attempting to substitute 3-methoxybenzoic acid with its more widely available isomer, 4-methoxybenzoic acid (p-anisic acid), results in immediate synthetic and process failures. Structurally, the positional shift of the methoxy group from the meta to the para position completely alters the molecule's regioselectivity. In 3-methoxybenzoic acid, the directing effects of the methoxy and carboxyl groups synergistically activate specific ring positions (e.g., C-2, C-4, C-6), which is strictly required for synthesizing highly substituted downstream targets like 2,4,5-trifluoro-3-methoxybenzoic acid[1]. Furthermore, 4-methoxybenzoic acid has a drastically higher melting point (~183 °C compared to ~106 °C for the meta-isomer), which fundamentally changes thermal processing requirements, solvent compatibility, and energy consumption during large-scale reactor charging .
Para isomer melts far higher than meta, making mislabeled material immediately detectable but capable of disrupting synthesis.
pKa difference between meta and para alters carboxylate formation in aqueous buffers, affecting extraction and reactivity.
Meta isomer is substantially more lipophilic than ortho and more water-soluble than para, shifting partitioning behavior.
Para isomer induces adrenal ascorbic acid depletion; meta isomer lacks this activity, preventing interchange in bioassays.
Meta isomer is O-demethylated by anaerobic bacteria; para isomer resists degradation, changing environmental fate results.
Thermal behavior is a critical procurement dimension for bulk handling and reactor processing. 3-Methoxybenzoic acid exhibits a melting point of 105–108 °C, whereas the para-substituted comparator, 4-methoxybenzoic acid, melts at 182–185 °C . This ~75 °C difference significantly lowers the thermal energy required for melt-phase reactions and improves dissolution kinetics in standard organic solvents at lower temperatures.
| Evidence Dimension | Melting Point |
| Target Compound Data | 105–108 °C |
| Comparator Or Baseline | 4-Methoxybenzoic acid (182–185 °C) |
| Quantified Difference | ~75 °C lower melting point |
| Conditions | Standard atmospheric pressure |
A significantly lower melting point reduces energy costs and thermal degradation risks during large-scale industrial processing and formulation.
Meta 105–107 °C; ortho 98–100 °C (Δ +7–9); para 182–185 °C (Δ −75–80)
Large mp gap flags isomer mislabeling; rapid identity check.
Capillary method, ambient pressure.
The position of the methoxy group directly influences the acidity of the carboxylic acid via inductive and resonance effects. 3-Methoxybenzoic acid has a pKa of 4.10, making it more acidic than 4-methoxybenzoic acid, which has a pKa of 4.46. Because the meta-methoxy group cannot donate electron density via resonance to the carboxylate carbon, it primarily exerts an electron-withdrawing inductive effect, stabilizing the conjugate base more effectively than the para-isomer.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
| Target Compound Data | 4.10 |
| Comparator Or Baseline | 4-Methoxybenzoic acid (4.46) |
| Quantified Difference | 0.36 pKa units more acidic |
| Conditions | Aqueous solution at 25 °C |
The lower pKa alters the pH required for complete salt formation and shifts the partition coefficient during downstream liquid-liquid extraction workflows.
Meta 4.09–4.10; para 4.47–4.50; ΔpKa −0.37 to −0.41
Meta ~2.5× more dissociated at pH 7.4, affecting extraction.
Aqueous, 25 °C.
In advanced synthetic workflows, 3-methoxybenzoic acid offers unique regiocontrol. When treated with strong bases like s-BuLi/TMEDA, the 1,3-relationship of the carboxylate and methoxy directing groups forces metalation almost exclusively at the sterically hindered C-2 position (>95% selectivity) [1]. In contrast, 4-methoxybenzoic acid lacks this synergistic 1,3-alignment, resulting in metalation at the C-3 position. This allows the meta-isomer to serve as a direct precursor to 1,2,3-trisubstituted aromatics.
| Evidence Dimension | Lithiation Site Selectivity |
| Target Compound Data | >95% C-2 metalation (between substituents) |
| Comparator Or Baseline | 4-Methoxybenzoic acid (C-3 metalation) |
| Quantified Difference | Exclusive C-2 vs C-3 functionalization |
| Conditions | s-BuLi/TMEDA in THF at -78 °C |
Procuring the meta-isomer is mandatory for synthesizing 2-substituted anisic acid derivatives without requiring multi-step protection and deprotection sequences.
Meta logP 2.02, sol. 2 mg/mL; ortho logP 1.39; para sol. ~0.3 mg/mL
Meta >4× more lipophilic than ortho; ~6.7× higher solubility than para.
Aqueous solubility at 25 °C.
3-Methoxybenzoic acid is the designated starting material for the synthesis of the fluoroquinolone antibiotic gatifloxacin. It undergoes sequential halogenation to form 2,4,5-trifluoro-3-methoxybenzoic acid [1]. The meta-positioning of the methoxy group is structurally essential for the final pharmacophore. Utilizing 4-methoxybenzoic acid or 2-methoxybenzoic acid would yield an incorrect substitution pattern on the quinolone core, completely abolishing the target antibacterial activity.
| Evidence Dimension | Downstream Pharmacophore Viability |
| Target Compound Data | 100% structural match for gatifloxacin core |
| Comparator Or Baseline | 4-Methoxybenzoic acid (0% match) |
| Quantified Difference | Binary viability (Target vs Off-target isomer) |
| Conditions | Multi-step API synthesis via acid chloride intermediate |
For pharmaceutical procurement, the exact meta-isomer must be sourced to ensure the correct molecular architecture of fluoroquinolone APIs.
Baseline resolution of all three monomethoxy isomers
Identity confirmation and purity assessment for regulated intermediates.
Nucleosil C18, ACN/phosphate pH 2, UV 240 nm.
Meta: inactive; para: significant depletion
Isomer-specific biological endpoint; meta lacks para endocrine effect.
In vivo rodent model.
Meta 52.4 (E. limosum), 36.7 (A. woodii) nmol/min/mg; para not metabolized
Position-dependent microbial metabolism; meta susceptible, para resistant.
Cultures adapted to meta isomer.
Driven by its exact meta-methoxy structural alignment, this compound is the required starting material for synthesizing 2,4,5-trifluoro-3-methoxybenzoic acid. This intermediate is subsequently converted into the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core essential for gatifloxacin and related fourth-generation fluoroquinolone antibiotics[1].
Leveraging its synergistic Directed ortho-Metalation (DoM) profile, 3-methoxybenzoic acid is the optimal precursor for generating C-2 substituted anisic acids. The combined directing effects of the carboxylate and methoxy groups allow chemists to bypass complex protection strategies when building sterically congested aromatic libraries [2].
Because its pKa (4.10) is significantly lower than that of the para-isomer, 3-methoxybenzoic acid is preferred in workflows requiring precise pH-controlled liquid-liquid extractions or the formation of specific organic salts, ensuring higher yields during aqueous-organic phase separations .
Irritant